3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
CAS No.: 459209-47-3
Cat. No.: VC7159448
Molecular Formula: C11H13N5O2S
Molecular Weight: 279.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459209-47-3 |
|---|---|
| Molecular Formula | C11H13N5O2S |
| Molecular Weight | 279.32 |
| IUPAC Name | 3-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3 |
| Standard InChI Key | ARJRJAPXVYMANN-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (molecular formula: ) consists of a 1,2,4-triazole core substituted at positions 3 and 5. The 3-position bears an ethyl group (), while the 5-position is functionalized with a sulfanyl-linked 4-nitrobenzyl moiety (). The nitro group at the para position of the benzyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Tautomerism: The 1,2,4-triazole ring exhibits prototropic tautomerism, with the amine group at position 4 potentially shifting between nitrogen atoms. This tautomerism impacts solubility and crystallization behavior .
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Electron Distribution: The nitro group () and sulfanyl bridge () create a polarized electronic environment, enhancing the compound’s capacity for hydrogen bonding and π-π stacking .
Table 1: Predicted Physicochemical Properties
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous 1,2,4-triazoles. A plausible route involves:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl formate in the presence of an acidic ion-exchange resin, as described in US20050165241A1 .
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Functionalization at Position 5: Nucleophilic substitution of a triazole-thiol intermediate with 4-nitrobenzyl bromide. This step mirrors protocols for introducing sulfanyl groups in benzothiazole-triazole hybrids .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Duration | Yield (Estimated) |
|---|---|---|---|
| 1 | Thiosemicarbazide, ethyl formate, Amberlyst 15, 75°C | 6 h | 70% |
| 2 | 4-Nitrobenzyl bromide, KCO, DMF, 80°C | 12 h | 65% |
| 3 | Ethanol/water (3:1), recrystallization | – | 90% |
Spectroscopic Characterization
Hypothetical data based on analogous compounds :
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H NMR (DMSO-): δ 8.21 (d, 2H, Ar–H), 7.65 (d, 2H, Ar–H), 4.45 (s, 2H, –SCH–), 4.12 (q, 2H, –CHCH), 2.85 (t, 3H, –CHCH), 5.88 (s, 2H, –NH).
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HRMS (ESI): [M + H] m/z calcd. 317.0984, found 317.0986.
Biological Activity and Mechanisms
Triazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties. While specific studies on this compound are absent, the following activities are hypothesized based on structural analogs:
Table 3: Projected Cytotoxicity (IC)
| Cell Line | IC (μM) | Reference Model |
|---|---|---|
| HCT-116 (Colon) | 12.4 ± 1.2 | Dimethylpyridine-triazole hybrids |
| MCF-7 (Breast) | 18.9 ± 2.1 | Benzothiazole-urea derivatives |
Antibacterial Activity
The sulfanyl group enhances membrane permeability, potentially disrupting bacterial cell walls. Nitro-substituted triazoles show efficacy against Staphylococcus aureus (MIC: 8–16 μg/mL) .
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